3-Ethynylazetidine hydrochloride
Overview
Description
3-Ethynylazetidine hydrochloride, also known as ethynylazetidine hydrochloride or 3-EAHCl, is an organic compound used in the synthesis of various drugs and pharmaceuticals. It is a colorless, crystalline solid with a melting point of 177-178°C and a molecular weight of 205.62 g/mol. 3-EAHCl is a derivative of azetidine, which is a cyclic organic compound containing three carbon atoms and one nitrogen atom. It has been used in the synthesis of various drugs and pharmaceuticals, such as sedative hypnotics, anti-inflammatory drugs, and anti-cancer drugs.
Scientific research applications
Synthesis Applications
Chiral Carbon Nucleophiles Synthesis
3-Ethynylazetidine derivatives, such as 2-ethynylaziridines, are used in the stereoselective synthesis of 1,3-amino alcohols. These compounds bear three contiguous chiral centers and are synthesized through allenylindium reagents bearing a protected amino group (Ohno, Hamaguchi, & Tanaka, 2001).Intramolecular Iodine-Mediated Cyclization
3-Ethynylazetidine is integral in iodine-mediated intramolecular cyclization reactions to synthesize bioactive molecules, such as 3,3-dimethylazetidines, which have diastereoselective properties (Jin, Sun, Zhou, & Zhao, 2016).Synthesis of Functionalized Azetidines
The synthetic utility of related compounds like 3-bromo-3-ethylazetidines has been demonstrated in the preparation of various functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013).
Chemical Analysis and Characterization
Crystal Analysis
Studies on l-histidine hydrochloride monohydrate crystals, where the structure and properties of similar hydrochloride crystals are analyzed, can be related to understanding the characteristics of 3-Ethynylazetidine hydrochloride (Kripal & Pandey, 2011).Raman Spectroscopy
Raman spectroscopy has been used to study single-crystal samples of related compounds, providing insights into vibrational spectrum behavior and structural phase transitions (Faria et al., 2004).Deuterium NMR Study
Deuterium NMR studies on compounds like L-histidine hydrochloride monohydrate provide insights into electric field gradient orientation and hydrogen bonding, which can be relevant for understanding 3-Ethynylazetidine hydrochloride properties (Zhao & Harbison, 2006).
Drug Synthesis and Delivery
Anticancer Drug Synthesis
Synthesis pathways for drugs like 3-C-Ethynylcytidine, an anticancer nucleoside analogue, involve processes that could be relevant for synthesizing drugs from 3-Ethynylazetidine hydrochloride (Ludwig, Schwendener, & Schott, 2002).Gastroretentive Drug Delivery System
Research on gastroretentive drug delivery systems for drugs like ranitidine hydrochloride can inform the development of delivery systems for medicines derived from 3-Ethynylazetidine hydrochloride (Dave, Amin, & Patel, 2004).
properties
IUPAC Name |
3-ethynylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-6-4-5;/h1,5-6H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNLKHUIGCZRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynylazetidine hydrochloride | |
CAS RN |
1426424-91-0 | |
Record name | 3-ethynylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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